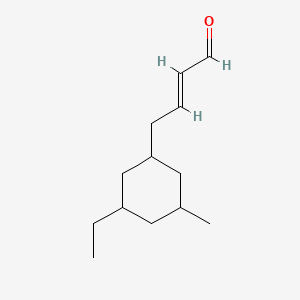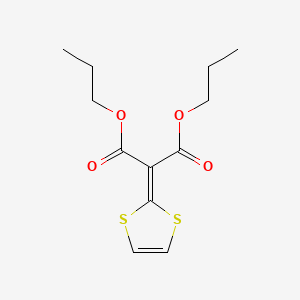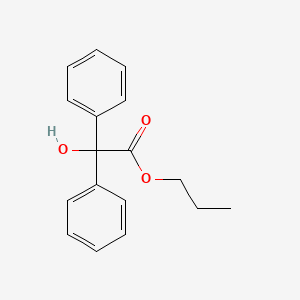
Propane-1,2,3-triyl trioctacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-triyl trioctacosanoate, also known as tris(octacosanoic acid)1,2,3-propanetriyl ester, is a complex organic compound with the molecular formula C87H170O6 and a molecular weight of 1312.3 g/mol . This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,2,3-triyl trioctacosanoate typically involves the esterification of octacosanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-triyl trioctacosanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester groups can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and octacosanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Propane-1,2,3-triyl trioctacosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propane-1,2,3-triyl trioctacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases, releasing glycerol and octacosanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triyl trisheptanoate: Similar in structure but with shorter carbon chains (C24H44O6).
Propane-1,2,3-triyl tris(3-oxobutanoate): Contains keto groups instead of long alkyl chains.
Uniqueness
Propane-1,2,3-triyl trioctacosanoate is unique due to its long carbon chains, which impart distinct physical and chemical properties. These long chains contribute to its high melting point, hydrophobicity, and ability to form stable emulsions, making it particularly valuable in industrial applications .
Properties
CAS No. |
31661-27-5 |
|---|---|
Molecular Formula |
C87H170O6 |
Molecular Weight |
1312.3 g/mol |
IUPAC Name |
2,3-di(octacosanoyloxy)propyl octacosanoate |
InChI |
InChI=1S/C87H170O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-85(88)91-82-84(93-87(90)81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)83-92-86(89)80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h84H,4-83H2,1-3H3 |
InChI Key |
CWJVVYLURLZFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



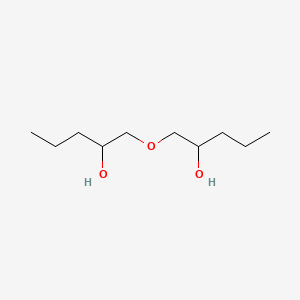
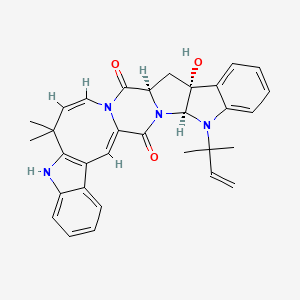
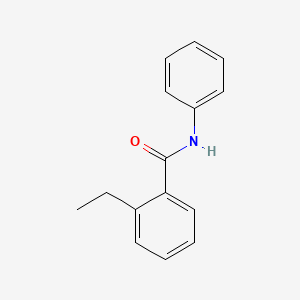
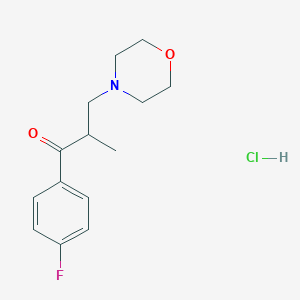
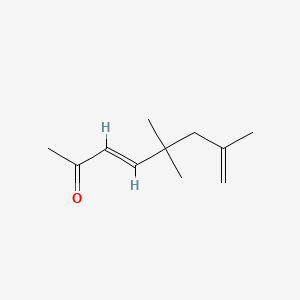
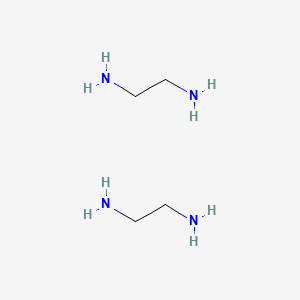
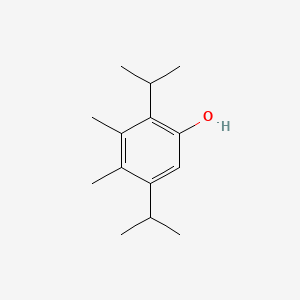
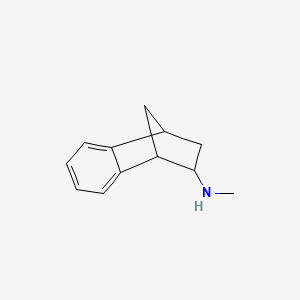
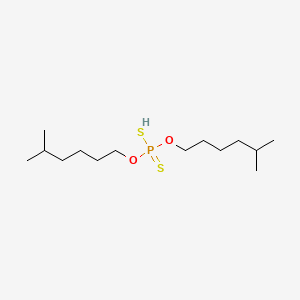
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
